Cas no 2171832-73-6 (12,12-dimethyl-4,8-dioxa-1,15-diazadispiro5.2.5^{9}.2^{6}hexadecane)

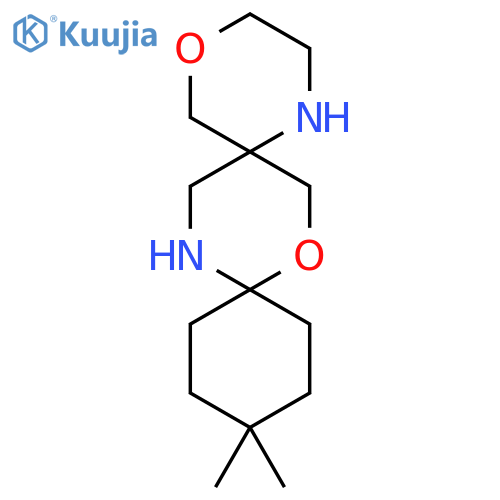

2171832-73-6 structure

商品名:12,12-dimethyl-4,8-dioxa-1,15-diazadispiro5.2.5^{9}.2^{6}hexadecane

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro5.2.5^{9}.2^{6}hexadecane 化学的及び物理的性質

名前と識別子

-

- 12,12-dimethyl-4,8-dioxa-1,15-diazadispiro5.2.5^{9}.2^{6}hexadecane

- 2171832-73-6

- EN300-1280605

- 12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane

-

- インチ: 1S/C14H26N2O2/c1-12(2)3-5-14(6-4-12)16-9-13(11-18-14)10-17-8-7-15-13/h15-16H,3-11H2,1-2H3

- InChIKey: YVRRESSJLLDDON-UHFFFAOYSA-N

- ほほえんだ: O1CC2(COCCN2)CNC21CCC(C)(C)CC2

計算された属性

- せいみつぶんしりょう: 254.199428076g/mol

- どういたいしつりょう: 254.199428076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 42.5Ų

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro5.2.5^{9}.2^{6}hexadecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1280605-500mg |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 500mg |

$1922.0 | 2023-10-01 | ||

| Enamine | EN300-1280605-0.5g |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 0.5g |

$1922.0 | 2023-06-07 | ||

| Enamine | EN300-1280605-0.25g |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 0.25g |

$1841.0 | 2023-06-07 | ||

| Enamine | EN300-1280605-2500mg |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 2500mg |

$3925.0 | 2023-10-01 | ||

| Enamine | EN300-1280605-100mg |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 100mg |

$1761.0 | 2023-10-01 | ||

| Enamine | EN300-1280605-10.0g |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 10g |

$8611.0 | 2023-06-07 | ||

| Enamine | EN300-1280605-1000mg |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 1000mg |

$2002.0 | 2023-10-01 | ||

| Enamine | EN300-1280605-5.0g |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 5g |

$5807.0 | 2023-06-07 | ||

| Enamine | EN300-1280605-2.5g |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 2.5g |

$3925.0 | 2023-06-07 | ||

| Enamine | EN300-1280605-0.05g |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro[5.2.5^{9}.2^{6}]hexadecane |

2171832-73-6 | 0.05g |

$1682.0 | 2023-06-07 |

12,12-dimethyl-4,8-dioxa-1,15-diazadispiro5.2.5^{9}.2^{6}hexadecane 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

2171832-73-6 (12,12-dimethyl-4,8-dioxa-1,15-diazadispiro5.2.5^{9}.2^{6}hexadecane) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量